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2,4-Dinitrophenyl beta-d-glucopyranoside

β-Glucosidase Kinetic Characterization Substrate Comparison

Researchers studying β-glucosidase mechanisms often mischaracterize acid/base catalyst mutants due to substrates that report on glycosylation rather than deglucosylation. 2,4-DNPG solves this by shifting the rate-determining step, enabling direct measurement of the deglucosylation transition state. • Mechanistic Clarity: Solvent deuterium KIE of 1.50 ± 0.06 specifically reports on deglucosylation, unlike pNPG (SKIE ≈1.0). • Mutant Sensitivity: Detects acid/base catalyst defects with a 3,300-fold kcat reduction in E473G mutants, ideal for azide rescue experiments. • Assay Performance: Offers 1.38-fold higher catalytic efficiency and 1.7-fold lower Km than pNPG, improving sensitivity and reducing substrate costs.

Molecular Formula C12H14N2O10
Molecular Weight 346.25 g/mol
Cat. No. B7881561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitrophenyl beta-d-glucopyranoside
Molecular FormulaC12H14N2O10
Molecular Weight346.25 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12-/m1/s1
InChIKeyXAJUPNGKLHFUED-RMPHRYRLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dinitrophenyl β-D-Glucopyranoside for β-Glucosidase Assays


2,4-Dinitrophenyl beta-d-glucopyranoside (2,4-DNPG; CAS 25775-97-7) is a synthetic aryl β-glucoside classified as a chromogenic substrate for β-glucosidase (EC 3.2.1.21) and related glycoside hydrolases [1]. Upon enzymatic hydrolysis, it releases glucose and 2,4-dinitrophenol, a chromophore that can be quantitatively measured spectrophotometrically at 400–420 nm, enabling continuous or endpoint enzyme assays . Unlike the more common 4-nitrophenyl β-D-glucopyranoside (pNPG), the dinitrophenyl aglycone of 2,4-DNPG possesses a lower pKa (~4.0 vs. ~7.2 for p-nitrophenol), which substantially alters the rate-determining step of enzymatic hydrolysis—shifting it toward the deglucosylation step rather than glycosylation—and confers distinct utility in mechanistic enzymology and mutant enzyme characterization [2].

Mechanistic enzymology & transition state analysis
Deglucosylation rate-determining step monitoring
Acid/base catalyst mutant characterization & azide rescue

Why pNPG Cannot Replace 2,4-DNPG


Generic substitution of 2,4-DNPG with 4-nitrophenyl β-D-glucopyranoside (pNPG) or other mono-nitrophenyl analogs is not kinetically or mechanistically equivalent. The presence of two nitro groups on the phenyl ring substantially lowers the pKa of the leaving aglycone, which fundamentally alters the rate-determining step of the β-glucosidase catalytic cycle. For pNPG (pKa ~7.2), glycosylation is rate-limiting, whereas for 2,4-DNPG (pKa ~4.0), deglucosylation becomes the rate-determining step [1]. This mechanistic shift is evidenced by solvent deuterium kinetic isotope effects: kcat for 2,4-DNPG exhibits a measurable SKIE of 1.50 ± 0.06, while the glycosylation step with aryl glucosides shows an SKIE of 1.0 [2]. Consequently, assays employing 2,4-DNPG report on a different catalytic step, yielding divergent kinetic constants and sensitivity to mutations that target the deglucosylation transition state. Substituting pNPG for 2,4-DNPG in studies of acid/base catalyst mutants, glucosyl-enzyme intermediate trapping, or high-throughput screens requiring activated leaving groups will produce data that are not comparable and may entirely miss rate-determining step alterations [3].

Rate-determining step mismatch
pNPG (pKa ~7.2) limits glycosylation; 2,4-DNPG (pKa ~4.0) shifts to deglucosylation, altering measured kinetics.
Solvent KIE not transferable
pNPG shows no measurable SKIE, while 2,4-DNPG reports on proton transfer during deglucosylation (SKIE 1.50).
Mutant sensitivity profile differs
Acid/base catalyst mutations show a 3,300-fold kcat reduction on 2,4-DNPG; pNPG yields a different perturbation pattern.

Quantitative Evidence: 2,4-DNPG vs. pNPG


Enhanced Catalytic Efficiency over pNPG

In a direct comparative study using Paenibacillus sp. TS12 glucosylceramidase, 2,4-dinitrophenyl β-D-glucopyranoside demonstrated a lower Michaelis constant (Km = 0.16 ± 0.02 mM) and a higher catalytic efficiency (kcat/Km = (2.9 ± 0.4) × 10⁶ M⁻¹·s⁻¹) compared to the widely used standard substrate p-nitrophenyl β-D-glucopyranoside (Km = 0.27 ± 0.02 mM; kcat/Km = (2.1 ± 0.2) × 10⁶ M⁻¹·s⁻¹) [1]. The approximately 1.38-fold improvement in catalytic efficiency (calculated as the ratio of mean kcat/Km values) arises primarily from the 1.7-fold lower Km, indicating higher apparent binding affinity or more favorable transition state stabilization for 2,4-DNPG.

Catalytic Efficiency
Head-to-head
2,4-DNPGkcat/Km = 2.9×10⁶ M⁻¹·s⁻¹
pNPGkcat/Km = 2.1×10⁶ M⁻¹·s⁻¹
Reported higher catalytic step context; supports assay sensitivity review.
Paenibacillus sp. TS12, pH 6.5, 37°C
β-Glucosidase Kinetic Characterization Substrate Comparison

Distinct Secondary Deuterium KIE Profiles

Secondary deuterium kinetic isotope effect (KIE) measurements for 2,4-dinitrophenyl β-D-glucopyranoside (1.17 ± 0.02), o-nitrophenyl β-D-glucopyranoside (1.19 ± 0.02), and p-cyanophenyl β-D-glucopyranoside (1.04 ± 0.02) were determined under identical conditions using a family 3 β-glucosidase from Flavobacterium meningosepticum [1]. The KIE of 2,4-DNPG is statistically indistinguishable from that of o-nitrophenyl glucoside (p > 0.05) but significantly greater than that of p-cyanophenyl glucoside (p < 0.001). This quantitative distinction indicates that the degree of nucleophilic participation and the extent of oxocarbenium ion character at the deglucosylation transition state differs among substrates with varying aglycone electronic properties, and that 2,4-DNPG occupies a specific region of the Brønsted plot associated with substantial bond cleavage and SN1-like character.

2° Deuterium KIE
Head-to-head
1.17 ± 0.02 (vs. o-NPGlc 1.19; vs. p-CNPhGlc 1.04)
Supports deglucosylation transition state interpretation.
Family 3 β-glucosidase, distinct from o-NPGlc KIE
Mechanistic Enzymology Kinetic Isotope Effects Transition State Analysis

Solvent KIE on Deglucosylation Step

Using sweet almond β-glucosidase, the solvent deuterium kinetic isotope effect (D₂O kcat) for deglucosylation of 2,4-dinitrophenyl-β-D-glucopyranoside was measured as 1.50 ± 0.06, in contrast to an SKIE of 1.0 for the glycosylation step with aryl glucosides [1]. This quantitative difference confirms that proton transfer events occur during the deglucosylation transition state for 2,4-DNPG but are absent during glycosylation. The concurrent α-secondary KIE for 2,4-DNPG deglucosylation was 1.12 ± 0.03, further supporting SN1-like character at the anomeric carbon [2]. For the more commonly used substrate p-nitrophenyl β-D-glucopyranoside, the rate-limiting step is glycosylation, and no comparable solvent KIE is observed under equivalent assay conditions [3].

Solvent KIE (D₂O)
Reported
1.50 ± 0.06 for deglucosylation; glycosylation SKIE = 1.0
Identifies deglucosylation as rate-limiting step context.
Sweet almond β-glucosidase, pH 6.5
Kinetic Isotope Effects Rate-Determining Step β-Glucosidase Mechanism

Acid/Base Mutation Impact on 2,4-DNPG Kinetics

Site-directed mutagenesis of the putative acid/base catalyst Glu473 to glycine (E473G) in Flavobacterium meningosepticum family 3 β-glucosidase resulted in a 3,300-fold reduction in kcat and a 900-fold reduction in Km for 2,4-dinitrophenyl β-D-glucopyranoside compared to wild-type enzyme [1]. The disproportionate reduction in kcat relative to Km (3.7:1 ratio) indicates that the mutation impairs catalysis more severely than substrate binding, consistent with the role of E473 in the deglucosylation step—the step that is rate-limiting for 2,4-DNPG hydrolysis. In contrast, when pNPG is used as substrate, the same mutation produces a different pattern of kinetic perturbations because glycosylation remains partially rate-limiting [2].

Mutant Sensitivity
Cross-study
E473G kcat red.3,300-fold
E473G Km red.900-fold
Reported acid/base catalyst function reporter context.
F. meningosepticum; kcat reduction disproportionate
Mutagenesis Acid/Base Catalysis Structure-Function Relationship

Covalent Intermediate Trapping via 2-Deoxy-2-Fluoro Derivative

Incubation of Paenibacillus sp. TS12 glucosylceramidase with 2,4-dinitrophenyl 2-deoxy-2-fluoro-β-D-glucopyranoside—a derivative retaining the 2,4-dinitrophenyl aglycone—caused time-dependent inactivation with an inhibition constant Ki = 2.4 ± 0.7 mM and an inactivation rate constant ki = 0.59 ± 0.05 min⁻¹, due to accumulation of a trapped covalent glycosyl-enzyme intermediate [1]. Electrospray ionization MS analysis of the peptic digest of this complex confirmed covalent labeling of the catalytic nucleophile Asp-223 [2]. The 2,4-dinitrophenyl leaving group is essential for this application because its low pKa facilitates rapid glycosylation even with the electron-withdrawing 2-fluoro substituent, whereas p-nitrophenyl 2-deoxy-2-fluoro-β-D-glucopyranoside exhibits substantially slower inactivation kinetics under comparable conditions (class-level inference based on leaving group pKa differences) [3].

Intermediate Trapping
Class-level
2F-Glc-2,4-DNP: Ki = 2.4 mM, ki = 0.59 min⁻¹
Supports mechanism-based inactivator synthesis pathway.
pNPG analog inferred slower; leaving group pKa context
Mechanism-Based Inactivation Glycosyl-Enzyme Intermediate Nucleophile Identification

Optimal Applications of 2,4-DNPG


Acid/Base Catalysis & Transition State Studies

Researchers investigating the acid/base catalytic mechanism of family 1 or family 3 β-glucosidases should select 2,4-DNPG over pNPG because the dinitrophenyl leaving group shifts the rate-determining step to deglucosylation. This enables direct measurement of solvent deuterium isotope effects (SKIE = 1.50 ± 0.06) and α-secondary KIE (1.12 ± 0.03) that report specifically on the deglucosylation transition state [1]. In contrast, pNPG yields SKIE ≈ 1.0 for glycosylation, providing no information on the acid/base-catalyzed hydrolysis of the glycosyl-enzyme intermediate. The pronounced sensitivity of 2,4-DNPG kcat to acid/base catalyst mutations (e.g., 3,300-fold reduction for E473G) makes it the preferred substrate for characterizing the functional role of conserved glutamate residues in GH3 enzymes [2].

High-Sensitivity β-Glucosidase Assays

For applications requiring maximum assay sensitivity—such as high-throughput screening of enzyme inhibitors, characterization of low-abundance enzyme variants, or environmental monitoring of β-glucosidase activity—2,4-DNPG provides quantifiable advantages over pNPG. Direct comparative data with Paenibacillus sp. TS12 glucosylceramidase demonstrate that 2,4-DNPG exhibits a 1.38-fold higher catalytic efficiency (kcat/Km) and a 1.7-fold lower Km compared to pNPG under identical assay conditions (pH 6.5, 37°C) [1]. The lower Km translates to higher fractional saturation at low substrate concentrations, improving assay sensitivity and reducing substrate costs. Additionally, the 2,4-dinitrophenolate product exhibits a higher molar extinction coefficient than p-nitrophenolate at the assay wavelength (400–420 nm), further enhancing detection limits [2].

2-Deoxy-2-Fluoro Inactivator Synthesis

The 2,4-dinitrophenyl aglycone is the leaving group of choice for synthesizing 2-deoxy-2-fluoro-β-D-glucopyranoside derivatives used to trap covalent glycosyl-enzyme intermediates and identify catalytic nucleophiles in retaining glycosidases. Kinetic studies with Paenibacillus sp. TS12 glucosylceramidase show that the 2,4-dinitrophenyl derivative inactivates the enzyme with Ki = 2.4 ± 0.7 mM and ki = 0.59 ± 0.05 min⁻¹, enabling accumulation of the trapped intermediate for mass spectrometric analysis [1]. The low pKa of 2,4-dinitrophenol (≈4.0) ensures sufficiently rapid glycosylation despite the electron-withdrawing 2-fluoro substituent that decelerates both steps. pNPG-derived 2-deoxy-2-fluoro analogs exhibit impractically slow inactivation kinetics due to the poorer leaving group ability of p-nitrophenol (pKa ≈7.2), making 2,4-DNPG the necessary starting material for this application [2].

GH3 Mutant Characterization & Rescue Experiments

When characterizing the residual activity of β-glucosidase active site mutants—particularly those targeting the acid/base catalyst or nucleophile—2,4-DNPG provides a more sensitive and mechanistically informative readout than pNPG. Data from Flavobacterium meningosepticum β-glucosidase demonstrate that the E473G acid/base mutant exhibits a 3,300-fold reduction in kcat for 2,4-DNPG hydrolysis, whereas the same mutant shows a different pattern of kinetic perturbations with pNPG due to the altered rate-determining step [1]. Furthermore, the E473G mutant exhibits pH-independent activity with 2,4-DNPG and responds to azide rescue with formation of β-glucosyl azide—a diagnostic feature of acid/base catalyst deficiency that is most clearly observed when deglucosylation is rate-limiting [2]. These properties make 2,4-DNPG the substrate of choice for azide rescue experiments and pH-rate profiling of GH3 mutants.

Application
Selection Property
Validation Focus
Acid/Base Catalysis & Transition State Studies
Deglucosylation rate-determining step
Solvent KIE and α-secondary KIE measurement
High-Sensitivity β-Glucosidase Assays
Higher reported catalytic step context
Km and kcat/Km endpoint comparison
2-Deoxy-2-Fluoro Inactivator Synthesis
Low-pKa dinitrophenyl leaving group
Inactivation kinetics and intermediate trapping
GH3 Mutant Characterization & Rescue
Deglucosylation-dependent mutant sensitivity
Azide rescue and pH-rate profiling endpoints
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